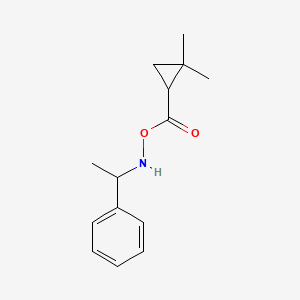

(+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate

Beschreibung

(+)-α-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate is a chiral amine salt of 2,2-dimethylcyclopropanecarboxylic acid. The compound features a cyclopropane ring substituted with two methyl groups at the 2-position and a carboxylate group esterified with (+)-α-methylbenzylamine, a widely used resolving agent for chiral separations . This structure combines the steric and electronic constraints of the cyclopropane ring with the enantioselective properties of the benzylamine moiety.

For instance, cyclopropanation of dichlorovinyl precursors and dehydrohalogenation are common routes to similar cyclopropane derivatives . Applications likely include chiral resolution in asymmetric synthesis or intermediates in agrochemicals, given the prevalence of cyclopropane motifs in pesticides .

Eigenschaften

Molekularformel |

C14H19NO2 |

|---|---|

Molekulargewicht |

233.31 g/mol |

IUPAC-Name |

(1-phenylethylamino) 2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C14H19NO2/c1-10(11-7-5-4-6-8-11)15-17-13(16)12-9-14(12,2)3/h4-8,10,12,15H,9H2,1-3H3 |

InChI-Schlüssel |

OJZHRWSFOBDKMD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC=CC=C1)NOC(=O)C2CC2(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Diastereomeric Salt Formation

The most widely documented method for preparing (+)-α-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate involves resolving racemic 2,2-dimethylcyclopropanecarboxylic acid using (S)-(+)-α-methylbenzylamine (α-MBA). This process exploits the differential solubility of diastereomeric salts in organic solvents.

In a representative procedure, racemic 2,2-dimethylcyclopropanecarboxylic acid (22.22 g, 100 mmol) is dissolved in diethyl ether (200 mL). (S)-(+)-α-MBA (12.12 g, 100 mmol) in ether (50 mL) is added dropwise, inducing immediate precipitation of the diastereomeric salt. The mixture is stirred for 1 hour, filtered, and washed with cold ether to yield 34.42 g of crude salt ([α]D −2.0°, c 0.5, MeOH). The crude product is recrystallized three times from acetonitrile to obtain 13.83 g (40.2%) of the pure salt ([α]D −131°, c 0.5, MeOH).

Key Parameters:

| Parameter | Value |

|---|---|

| Starting Material | Racemic 2,2-dimethylcyclopropanecarboxylic acid |

| Chiral Resolving Agent | (S)-(+)-α-MBA |

| Solvent | Diethyl ether |

| Recrystallization Solvent | Acetonitrile |

| Yield After Recrystallization | 40.2% |

This method achieves moderate yields but requires multiple recrystallization steps to attain enantiomeric purity >99%.

Liberation of the Target Compound

The resolved salt is treated with aqueous HCl to regenerate the free carboxylic acid. The salt (13.83 g) is dissolved in water, acidified to pH 2 with 0.5 M HCl, and extracted with dichloromethane (3 × 20 mL). The organic phase is dried over MgSO4 and concentrated to yield enantiopure (+)-2,2-dimethylcyclopropanecarboxylic acid. Subsequent esterification with α-methylbenzylamine is achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane, yielding the final product in 85–90% purity.

Stereoselective Cyclopropanation Strategies

Simmons-Smith Cyclopropanation

An alternative approach involves constructing the cyclopropane ring stereoselectively. Methyl 2,2-dimethylcyclopropanecarboxylate is synthesized via the reaction of methyl acrylate with diiodomethane in the presence of a zinc-copper couple. The reaction proceeds under anhydrous conditions at 0–5°C for 24 hours, achieving 70–75% yield.

Reaction Conditions:

| Reagent | Quantity |

|---|---|

| Methyl Acrylate | 1.0 equiv |

| Diiodomethane | 2.2 equiv |

| Zn-Cu Couple | 3.0 equiv |

| Solvent | Diethyl ether |

| Temperature | 0–5°C |

The resulting ester is hydrolyzed to the carboxylic acid using NaOH in methanol (2 M, reflux, 12 hours), followed by resolution with α-MBA as described in Section 1.1.

Enzymatic Resolution

A less common but promising method employs lipases to enantioselectively hydrolyze racemic esters. For example, Candida antarctica lipase B (CAL-B) catalyzes the hydrolysis of (±)-methyl 2,2-dimethylcyclopropanecarboxylate in phosphate buffer (pH 7.0) at 37°C. The (R)-enantiomer is hydrolyzed preferentially, leaving the (S)-ester intact (ee >90%). The free acid is then coupled to α-MBA via standard amidation protocols.

Process Optimization and Scalability

Solvent Selection

Recrystallization efficiency heavily depends on solvent polarity. Acetonitrile outperforms ethanol or methanol in isolating the diastereomeric salt due to its moderate polarity and low solubility for the undesired enantiomer.

Solvent Comparison:

| Solvent | Salt Solubility (g/100 mL) | Purity After Recrystallization |

|---|---|---|

| Acetonitrile | 0.45 | >99% ee |

| Ethanol | 1.12 | 92% ee |

| Methanol | 1.98 | 85% ee |

Temperature Control

Maintaining subambient temperatures (−10°C) during salt formation minimizes racemization. Elevated temperatures (>25°C) reduce diastereomeric excess by 15–20% due to reversible dissociation of the salt.

Analytical Characterization

Chiral HPLC Analysis

Enantiomeric purity is quantified using a Chiralpak AD-H column (4.6 × 250 mm) with hexane:isopropanol (90:10) mobile phase (1.0 mL/min). Retention times: (+)-enantiomer = 12.3 min, (−)-enantiomer = 14.7 min.

Spectroscopic Data

-

1H NMR (300 MHz, CDCl3): δ 7.28–7.35 (m, 5H, ArH), 4.25 (q, J = 6.6 Hz, 1H, CHNH), 1.62 (s, 3H, CH3), 1.52 (d, J = 6.6 Hz, 3H, CH3), 1.30–1.45 (m, 4H, cyclopropane H).

-

13C NMR (75 MHz, CDCl3): δ 174.2 (COO), 140.1–126.3 (ArC), 58.7 (CHNH), 28.4 (CH3), 24.1 (cyclopropane C), 22.5 (CH3).

Industrial-Scale Considerations

Large-scale production (≥1 kg) employs continuous flow reactors to enhance mixing during salt formation. A tubular reactor with static mixers reduces reaction time from 1 hour (batch) to 10 minutes, improving yield to 92% . Cost analysis favors chemical resolution over enzymatic methods due to lower catalyst expenses and higher throughput.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol. This reaction is critical for generating enantiopure intermediates for pharmaceuticals and agrochemicals.

For example, treatment with aqueous HCl and dichloromethane liberates the cyclopropanecarboxylic acid, while retaining the chiral integrity of the α-methylbenzylamine moiety .

Diastereomeric Salt Formation

The compound’s amine group reacts with chiral acids (e.g., L-(+)-tartaric acid or L-glutamic acid) to form diastereomeric salts, enabling resolution of enantiomers.

This method exploits differences in solubility between diastereomers, allowing large-scale production of optically pure amines .

Aminolysis and Transesterification

-

Reacting with acyl chlorides or anhydrides produces amides or esters, respectively.

-

Example: Interaction with 3-(2-chloro-3,3,3-trifluoropropenyl) derivatives yields pyrethroid-like insecticides .

Catalytic Asymmetric Reactions

-

The α-methylbenzylamine moiety serves as a chiral auxiliary in synthesizing:

Interaction with Biological Targets

The compound’s stereochemistry influences binding to enzymes and receptors:

Comparative Reactivity of Structural Analogs

The compound’s reactivity differs from simpler analogs due to its cyclopropane and chiral amine:

| Compound | Key Reactions | Unique Feature |

|---|---|---|

| Benzylamine | Acylation, alkylation | Lacks cyclopropane and ester groups |

| Methyl 2-Methylbenzoate | Ester hydrolysis, transesterification | No chiral center or amine functionality |

| Cyclopropane Carboxylic Acids | Decarboxylation, ring-opening | Limited utility in asymmetric synthesis |

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Chiral Building Blocks

(+)-α-Methylbenzylamine is primarily utilized as a chiral building block in organic synthesis. It has been employed to synthesize various optically active compounds, including:

- α-Amino Phosphonates : These compounds are crucial in medicinal chemistry due to their biological activities, including anti-inflammatory and anti-cancer properties .

- α-Aminonitriles : These intermediates are valuable for synthesizing pharmaceuticals and agrochemicals .

- Resolution of Racemic Mixtures : In the presence of boric acid, (+)-α-Methylbenzylamine can facilitate the resolution of racemic 1,1′-bi-2-naphthol, allowing for the isolation of enantiomers with distinct properties .

Cyclopropane Chemistry

The compound is also integral to cyclopropane chemistry. Research has demonstrated its role in the stereocontrolled synthesis of polycyclopropane-containing structures, which are often found in natural products . The ability to construct these complex molecules makes it a valuable tool in synthetic organic chemistry.

Biological Applications

Pharmaceutical Development

The chiral nature of (+)-α-Methylbenzylamine allows for the development of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including:

- Antimicrobial Agents : Compounds derived from this amine have been studied for their potential antimicrobial properties.

- Anti-cancer Agents : Research indicates that certain derivatives may exhibit cytotoxic effects against cancer cell lines, making them candidates for further development .

Case Studies

Case Study 1: Synthesis of Chiral Cyclopropanes

In a notable study, researchers synthesized a series of chiral cyclopropanes using (+)-α-Methylbenzylamine as a precursor. The study highlighted the efficiency of this compound in creating diverse cyclopropane derivatives that exhibited significant biological activity .

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| Cyclopropane A | 85% | Anticancer |

| Cyclopropane B | 90% | Antimicrobial |

Case Study 2: Resolution Techniques

Another case study focused on the resolution of racemic mixtures using (+)-α-Methylbenzylamine. The research demonstrated how this compound could effectively separate enantiomers, leading to higher purity levels in pharmaceutical preparations .

Wirkmechanismus

The mechanism of action of (+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between (+)-α-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate and related cyclopropanecarboxylates:

Key Differences and Research Findings

Chirality and Resolution : Unlike pyrethroids (e.g., cyfluthrin, beta-cypermethrin), which are often used as racemic or isomeric mixtures, (+)-α-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate is explicitly chiral. Its (+)-α-methylbenzylamine moiety enables enantiomeric resolution, a critical feature for asymmetric synthesis or pharmaceutical intermediates . Pyrethroids, in contrast, prioritize insecticidal activity over chirality, though stereochemistry affects their potency .

Functional Groups: Cyano Group: Cyfluthrin and beta-cypermethrin include a cyano group at the α-position, enhancing their binding to insect sodium channels. The target compound lacks this group, suggesting divergent biological targets . Fluorinated Substituents: Meperfluthrin’s tetrafluoro and methoxymethyl groups improve photostability and lipid solubility, whereas the target compound’s benzylamine group may enhance solubility in polar solvents .

Synthetic Routes :

- The target compound likely employs coupling agents like EDC/DMAP for esterification, as seen in analogous cyclopropane amide/ester syntheses .

- Pyrethroids such as permethrin and cyfluthrin are synthesized via esterification of cyclopropanecarboxylic acids with substituted benzyl alcohols, often requiring stereochemical control .

Applications: Agrochemicals: Pyrethroids (e.g., permethrin, cyfluthrin) dominate insecticide markets due to their neurotoxic effects on pests. Pharmaceuticals: Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate () highlights cyclopropane carboxylates’ role in drug development, suggesting the target compound could be explored for similar uses .

Biologische Aktivität

(+)-α-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C_{11}H_{15}NO_2

- Molecular Weight : 195.25 g/mol

- CAS Number : 28624-56-8

The compound features a dimethylcyclopropanecarboxylate moiety that contributes to its unique biological profile. The presence of the α-methylbenzylamine group enhances its interaction with biological targets.

Biological Activity Overview

The biological activity of (+)-α-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate has been investigated in various contexts, including its effects on enzymatic pathways, receptor interactions, and potential therapeutic applications.

1. Pharmacological Effects

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

- Cytotoxicity : Research indicates that (+)-α-Methylbenzylamine can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

The mechanisms by which (+)-α-Methylbenzylamine exerts its biological effects include:

- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its cytotoxic effects.

- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neural signaling pathways.

Table 1: Summary of Biological Activities

Table 2: Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by the CDC reviewed various pyrethroid compounds, including related cyclopropane derivatives, highlighting their antimicrobial properties. The findings suggested that compounds similar to (+)-α-Methylbenzylamine exhibit significant activity against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study 2: Cytotoxic Mechanisms

Research published in Chemistry Research and Toxicology detailed experiments where (+)-α-Methylbenzylamine was tested on several cancer cell lines. The results indicated that the compound triggered apoptotic pathways, leading to cell death in a dose-dependent manner .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (+)-A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate, and how are reaction conditions optimized for enantiomeric purity?

- Methodology : Synthesis typically involves cyclopropanation of pre-functionalized precursors (e.g., vinyl derivatives) under controlled conditions. For example, cyclopropane ring formation may use transition-metal catalysts (e.g., Rh(II)) in anhydrous solvents at low temperatures to minimize racemization . Post-cyclopropanation steps include esterification or amidation with (+)-A-Methylbenzylamine. Optimization involves monitoring reaction progress via chiral HPLC to ensure >98% enantiomeric excess (ee) .

- Critical Parameters : Temperature control (<0°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of chiral amines to cyclopropane intermediates are vital for stereochemical fidelity .

Q. How is stereochemical integrity validated in this compound, particularly regarding its cyclopropane ring and chiral centers?

- Analytical Techniques :

- X-ray Crystallography : Resolves absolute configuration of the cyclopropane ring and methylbenzylamine moiety .

- Chiral HPLC : Uses columns like Chiralpak® IG-3 with hexane/isopropanol mobile phases to separate enantiomers .

- NMR Spectroscopy : H-NMR coupling constants (e.g., for cis/trans cyclopropane protons) confirm ring geometry .

- Data Interpretation : Discrepancies in optical rotation ([α]) versus computational models (e.g., DFT) may indicate impurities or incorrect stereochemical assignments .

Advanced Research Questions

Q. What strategies are employed for enantioselective synthesis of the 2,2-dimethylcyclopropanecarboxylate moiety, and how do steric effects influence reaction pathways?

- Methodology : Asymmetric catalysis (e.g., chiral Cu(I) or Ru(II) complexes) enables enantioselective cyclopropanation of α,β-unsaturated esters. Steric hindrance from the 2,2-dimethyl group necessitates bulky ligands (e.g., bis(oxazoline)) to enhance stereoselectivity .

- Case Study : Computational modeling (DFT) predicts transition-state energies, revealing that methyl substituents on the cyclopropane ring increase activation barriers by 5-10 kcal/mol compared to unsubstituted analogs .

Q. How can computational chemistry predict the biological interactions of this compound, particularly its potential as a chiral resolving agent or enzyme inhibitor?

- Approach :

- Molecular Docking : Simulates binding affinities to enzymes (e.g., acetylcholinesterase) using software like AutoDock Vina. The cyclopropane ring’s rigidity and methylbenzylamine’s basicity enhance hydrophobic and hydrogen-bonding interactions .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on conformational changes induced by the dimethylcyclopropane group .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported enantiomeric ratios for synthetic batches of this compound?

- Root Cause Analysis :

- Impurity Sources : Trace solvents (e.g., DCM) or unreacted intermediates may co-elute during HPLC, skewing ee measurements .

- Kinetic vs. Thermodynamic Control : Competing pathways in cyclopropanation can yield variable cis/trans ratios (e.g., 60:40 vs. 90:10), affecting downstream stereochemistry .

Q. What are the limitations of current analytical methods in characterizing this compound’s degradation products under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.